molecular formula C13H9BrO2 B14521306 (4-Bromophenyl)(3-hydroxyphenyl)methanone CAS No. 62810-46-2

(4-Bromophenyl)(3-hydroxyphenyl)methanone

Cat. No.: B14521306
CAS No.: 62810-46-2
M. Wt: 277.11 g/mol
InChI Key: XAZIYKAENTYLMA-UHFFFAOYSA-N
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Description

(4-Bromophenyl)(3-hydroxyphenyl)methanone is an organic compound with the molecular formula C13H9BrO2 It is a derivative of benzophenone, where one phenyl ring is substituted with a bromine atom at the para position and the other phenyl ring has a hydroxyl group at the meta position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromophenyl)(3-hydroxyphenyl)methanone can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction. In this method, 4-bromobenzoyl chloride reacts with 3-hydroxybenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs in an anhydrous solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

(4-Bromophenyl)(3-hydroxyphenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of 4-bromophenyl-3-hydroxybenzoic acid.

    Reduction: Formation of (4-bromophenyl)(3-hydroxyphenyl)methanol.

    Substitution: Formation of compounds like (4-aminophenyl)(3-hydroxyphenyl)methanone.

Scientific Research Applications

(4-Bromophenyl)(3-hydroxyphenyl)methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Bromophenyl)(3-hydroxyphenyl)methanone in biological systems involves its interaction with molecular targets such as telomerase. The compound has been shown to upregulate telomerase reverse transcriptase (hTERT), leading to endoplasmic reticulum stress and apoptosis in cancer cells . This process involves the activation of downstream signaling pathways, including the CHOP (CAAT/enhancer-binding protein homologous protein) pathway, which ultimately results in cell death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Bromophenyl)(3-hydroxyphenyl)methanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and hydroxyl groups allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

CAS No.

62810-46-2

Molecular Formula

C13H9BrO2

Molecular Weight

277.11 g/mol

IUPAC Name

(4-bromophenyl)-(3-hydroxyphenyl)methanone

InChI

InChI=1S/C13H9BrO2/c14-11-6-4-9(5-7-11)13(16)10-2-1-3-12(15)8-10/h1-8,15H

InChI Key

XAZIYKAENTYLMA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)O)C(=O)C2=CC=C(C=C2)Br

Origin of Product

United States

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